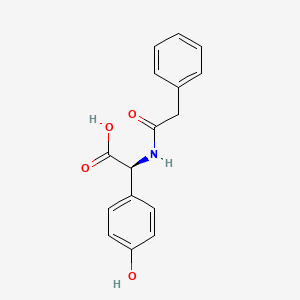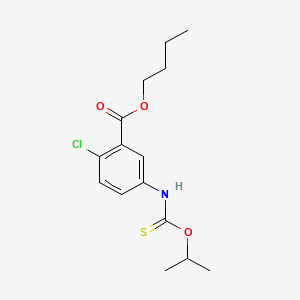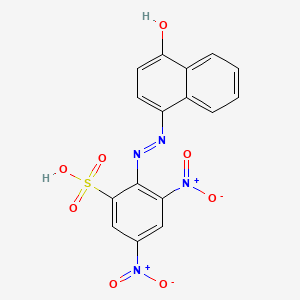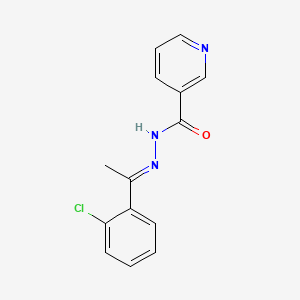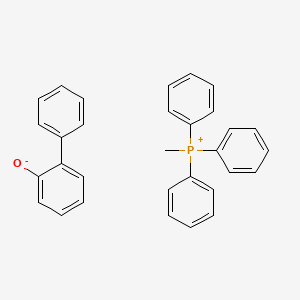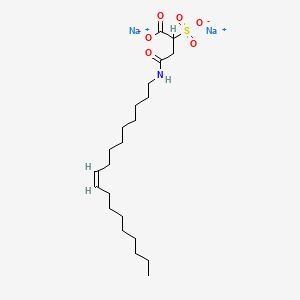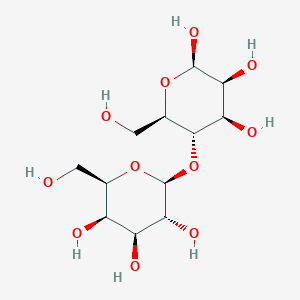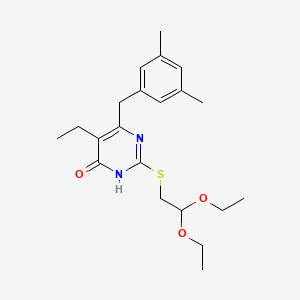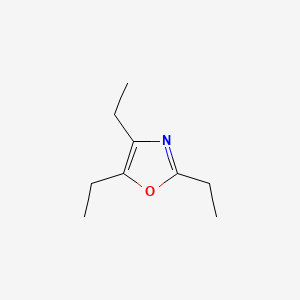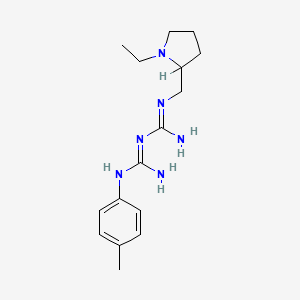
1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(p-tolyl)biguanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(p-tolyl)biguanide is a synthetic organic compound that belongs to the class of biguanides. Biguanides are known for their diverse applications, particularly in medicinal chemistry. This compound is characterized by the presence of a pyrrolidine ring, a tolyl group, and a biguanide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(p-tolyl)biguanide typically involves the following steps:
Formation of the Pyrrolidine Intermediate: The starting material, 1-ethyl-2-pyrrolidine, is synthesized through the alkylation of pyrrolidine with ethyl bromide under basic conditions.
Biguanide Formation: The pyrrolidine intermediate is then reacted with p-tolyl isocyanate to form the corresponding urea derivative.
Final Coupling: The urea derivative is treated with a biguanide reagent, such as dicyandiamide, under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(p-tolyl)biguanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the biguanide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(p-tolyl)biguanide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metformin: A well-known biguanide used in the treatment of type 2 diabetes.
Phenformin: Another biguanide with similar therapeutic applications but withdrawn due to safety concerns.
Uniqueness
1-((1-Ethyl-2-pyrrolidinyl)methyl)-5-(p-tolyl)biguanide is unique due to its specific structural features, such as the presence of the pyrrolidine ring and the tolyl group, which may confer distinct biological activities and chemical properties compared to other biguanides.
Propriétés
Numéro CAS |
83846-72-4 |
|---|---|
Formule moléculaire |
C16H26N6 |
Poids moléculaire |
302.42 g/mol |
Nom IUPAC |
(1E)-1-[amino-(4-methylanilino)methylidene]-2-[(1-ethylpyrrolidin-2-yl)methyl]guanidine |
InChI |
InChI=1S/C16H26N6/c1-3-22-10-4-5-14(22)11-19-15(17)21-16(18)20-13-8-6-12(2)7-9-13/h6-9,14H,3-5,10-11H2,1-2H3,(H5,17,18,19,20,21) |
Clé InChI |
OWAANMSIPJPLRQ-UHFFFAOYSA-N |
SMILES isomérique |
CCN1CCCC1CN=C(N)/N=C(\N)/NC2=CC=C(C=C2)C |
SMILES canonique |
CCN1CCCC1CN=C(N)N=C(N)NC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



